Physical and chemical properties of 2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carboxylic acid
Physical and chemical properties of 2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carboxylic acid
An In-Depth Technical Guide to 2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carboxylic acid
Introduction
2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carboxylic acid is a heterocyclic organic compound featuring a pyrimidine core substituted with a 4-hydroxypiperidine group at the 2-position and a carboxylic acid at the 5-position. The convergence of these three distinct chemical moieties—a nitrogenous pyrimidine base, a versatile carboxylic acid, and a saturated piperidine ring with a hydroxyl group—suggests a molecule of significant interest in medicinal chemistry and drug discovery. Pyrimidine derivatives are known for a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Similarly, the piperidine scaffold is a common feature in many pharmaceuticals due to its favorable pharmacokinetic properties.[4] This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, along with detailed experimental protocols for its characterization, tailored for researchers and professionals in drug development.
Molecular and Physicochemical Properties
The fundamental properties of a molecule are crucial for predicting its behavior in biological and chemical systems. While extensive experimental data for 2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carboxylic acid is not widely published, we can infer many of its characteristics from its constituent parts and available data for analogous structures.
| Property | Value / Predicted Value | Source |
| Molecular Formula | C₁₀H₁₃N₃O₃ | [5] |
| Molecular Weight | 223.23 g/mol | Calculated |
| CAS Number | 1116339-69-5 | [5] |
| Appearance | Likely a white to off-white solid | Inferred from similar compounds[6][7] |
| Melting Point | Expected to be relatively high, likely with decomposition | Inferred from pyrimidine-carboxylic acids[7][8] |
| pKa | Predicted ~3.0-4.0 for the carboxylic acid | Inferred from pyrimidine-2-carboxylic acid[7] |
| Solubility | Likely soluble in DMSO and DMF; moderate solubility in polar protic solvents like ethanol and methanol, especially with base. Low solubility in non-polar solvents. | Inferred from pyrimidine-4-carboxylic acid[9] and general carboxylic acid properties[10] |
The carboxylic acid group is expected to be the primary acidic center, with a pKa value influenced by the electron-withdrawing nature of the pyrimidine ring.[7] The hydroxyl group on the piperidine ring and the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the hydroxyl and carboxylic acid protons are hydrogen bond donors. These features will govern the molecule's solubility and its potential to interact with biological targets.
Spectroscopic and Crystallographic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the compound. Based on analogous structures, the following spectral characteristics are anticipated:
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¹H NMR Spectroscopy : The spectrum would likely show characteristic signals for the pyrimidine ring protons, typically in the downfield region (δ 8.5–9.0 ppm).[11] The protons of the piperidine ring would appear as a set of multiplets in the aliphatic region, and the proton attached to the carbon bearing the hydroxyl group would be further downfield. The hydroxyl and carboxylic acid protons would appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.[12][13]
-
¹³C NMR Spectroscopy : The carboxyl carbon is expected to have a chemical shift in the range of 165-185 ppm.[13] The carbons of the pyrimidine ring would also have distinct signals in the aromatic region, while the piperidine carbons would appear in the aliphatic region.
-
FT-IR Spectroscopy : The infrared spectrum should display a broad O-H stretching band from the carboxylic acid (around 2500-3300 cm⁻¹).[13] A sharp C=O stretching vibration for the carboxylic acid would be expected around 1710-1760 cm⁻¹.[13] The O-H stretch of the alcohol on the piperidine ring would also be present. Characteristic C=N and C=C stretching vibrations from the pyrimidine ring would likely appear in the 1550-1650 cm⁻¹ region.[14][15]
-
Mass Spectrometry : Mass spectrometry would be used to confirm the molecular weight of the compound.[16][17] The fragmentation pattern would likely involve the loss of the carboxylic acid group and fragmentation of the piperidine ring.
Synthesis and Reactivity
A plausible synthetic route for 2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carboxylic acid could involve the nucleophilic aromatic substitution of a leaving group (e.g., a halogen) on a pyrimidine-5-carboxylate ester with 4-hydroxypiperidine, followed by hydrolysis of the ester to the carboxylic acid. This approach is common for the synthesis of substituted pyrimidines.[18][19]
Caption: Proposed synthetic pathway for the target compound.
The reactivity of the molecule will be dictated by its functional groups. The carboxylic acid can undergo esterification, amidation, and reduction. The pyrimidine ring can be susceptible to nucleophilic attack, depending on the reaction conditions. The secondary amine within the piperidine ring is part of an enamine-like system with the pyrimidine, influencing its reactivity. The hydroxyl group can be a site for further derivatization.
Experimental Protocols
Melting Point Determination
The melting point is a crucial indicator of purity.[20][21]
-
Sample Preparation : A small amount of the dry, crystalline compound is finely ground and packed into a capillary tube to a height of about 3 mm.[20]
-
Apparatus Setup : The capillary tube is placed in a melting point apparatus.
-
Measurement : The sample is heated slowly, at a rate of approximately 1-2°C per minute near the expected melting point.[20]
-
Data Recording : The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.[22]
Solubility Assessment
Determining solubility is key for formulation and in vitro assays.[10][23]
-
Solvent Selection : A range of solvents from non-polar (e.g., hexanes) to polar (e.g., water, ethanol, DMSO) should be tested.
-
Procedure : To a small, known mass (e.g., 1 mg) of the compound in a vial, the solvent is added dropwise with agitation until the solid dissolves completely.
-
Classification : The solubility can be qualitatively classified (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by weighing the amount of solvent required to dissolve a known mass of the compound.[24] The solubility in aqueous acidic and basic solutions (e.g., 5% HCl, 5% NaOH, 5% NaHCO₃) should also be tested to understand the impact of pH.[10]
NMR Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.[25][26]
-
Sample Weighing : 5-25 mg of the compound is required for ¹H NMR, and 50-100 mg for ¹³C NMR.[26]
-
Solvent Choice : A suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in which the compound is soluble is chosen.
-
Dissolution : The sample is dissolved in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.[26]
-
Filtration : The solution is filtered through a pipette with a small cotton or glass wool plug into a clean NMR tube to remove any particulate matter.
-
Referencing : A small amount of an internal standard, such as tetramethylsilane (TMS), may be added.
Mass Spectrometry Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition.[16][17]
-
Sample Preparation : A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization : Electrospray ionization (ESI) is a common technique for this type of molecule, typically in positive ion mode.[27]
-
Analysis : The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is determined. High-resolution mass spectrometry can confirm the elemental formula.
Caption: Workflow for the physical and chemical characterization.
Potential Applications in Drug Discovery
The pyrimidine scaffold is a cornerstone in the development of a wide range of therapeutic agents.[2][28] Its derivatives have been investigated for their potential as kinase inhibitors in oncology, as well as for their antimicrobial and antiviral activities.[4][28] The inclusion of a substituted piperidine ring can enhance drug-like properties, such as solubility, lipophilicity, and metabolic stability, which are critical for oral bioavailability. The specific 4-hydroxy substitution on the piperidine ring provides an additional site for hydrogen bonding, which could be crucial for binding to a biological target. This compound, therefore, represents a valuable building block for creating libraries of novel compounds for screening against various therapeutic targets.
Conclusion
2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carboxylic acid is a molecule with significant potential in the field of medicinal chemistry. While direct experimental data is sparse, a comprehensive understanding of its physical and chemical properties can be built upon the well-characterized nature of its constituent pyrimidine, carboxylic acid, and hydroxypiperidine moieties. This guide provides a foundational understanding of its likely characteristics and outlines the standard experimental procedures necessary for its empirical validation. Further research into the synthesis and biological activity of this and related compounds is warranted to explore their full therapeutic potential.
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